REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.CCN(C(C)C)C(C)C.Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26]>C(Cl)Cl>[CH2:28]([O:27][C:25]([NH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)=[O:26])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
while cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
After 0.5 h the reaction was quenched with aqueous sodium carbonate
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Duration
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0.5 h
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Type
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EXTRACTION
|
Details
|
extracted three times with methylene chloride
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Type
|
WASH
|
Details
|
each washed with a portion of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |